Trimethylsilyl cyanide-13C
Overview
Description
Trimethylsilyl cyanide-13C is a labeled variant of trimethylsilyl cyanide, where the carbon atom in the cyanide group is the carbon-13 isotope. This compound is a colorless liquid that is moisture-sensitive and has a boiling point of 114–117°C . It is primarily used as a cyanide source in nucleophilic reactions, making it a versatile reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylsilyl cyanide-13C can be synthesized by reacting trimethylsilicon halides with silver cyanide-13C. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product .
Types of Reactions:
Nucleophilic Addition: this compound undergoes nucleophilic addition to carbonyl compounds (aldehydes and ketones) to form cyanohydrin silyl ethers.
Strecker Reaction: It participates in the Strecker synthesis to produce α-aminonitriles.
Substitution Reactions: It can substitute benzylic and allylic alcohols in the presence of Brønsted acid catalysts.
Common Reagents and Conditions:
Catalysts: Brønsted acids, palladium complexes, and manganese oxide octahedral molecular sieves.
Solvents: Dichloromethane, dimethylformamide, and tetrahydrofuran.
Major Products:
Cyanohydrin Silyl Ethers: Formed from the addition to carbonyl compounds.
α-Aminonitriles: Produced via the Strecker reaction.
Aryl and Alkyl Thiocyanates: Formed through nucleophilic cyanation of thiols.
Scientific Research Applications
Trimethylsilyl cyanide-13C is widely used in various fields of scientific research:
Chemistry: It is employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Used in metabolic studies and as a labeling reagent in mass spectrometry.
Medicine: Plays a role in the synthesis of biologically active compounds.
Industry: Utilized in the production of fine chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The primary mechanism of action for trimethylsilyl cyanide-13C involves its role as a nucleophile. It adds across carbon-oxygen double bonds in carbonyl compounds, forming new carbon-carbon bonds . The trimethylsilyl group enhances the nucleophilicity of the cyanide, facilitating its addition to electrophilic centers .
Comparison with Similar Compounds
Hydrogen Cyanide: More toxic and less selective compared to trimethylsilyl cyanide-13C.
Potassium Cyanide: Solid form, highly toxic, and used in different types of cyanation reactions.
Sodium Cyanide: Similar to potassium cyanide but with different solubility properties.
Uniqueness: this compound is unique due to its enhanced nucleophilicity and selectivity in reactions. The presence of the trimethylsilyl group reduces the toxicity compared to free cyanide ions, making it safer to handle in laboratory settings .
Properties
IUPAC Name |
trimethylsilylformonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NSi/c1-6(2,3)4-5/h1-3H3/i4+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIMLDGFXIOXMT-AZXPZELESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)[13C]#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20497978 | |
Record name | Trimethylsilane(~13~C)carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20497978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56804-58-1 | |
Record name | Trimethylsilane(~13~C)carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20497978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 56804-58-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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